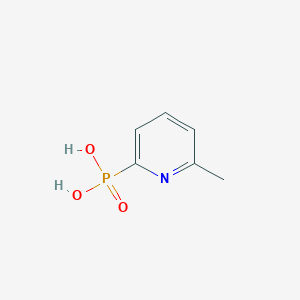
(6-Methylpyridin-2-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methylpyridin-2-yl)phosphonic acid is an organophosphorus compound with the molecular formula C6H8NO3P It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a phosphonic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-2-yl)phosphonic acid typically involves the reaction of 6-methyl-2-pyridylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as crystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(6-Methylpyridin-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols or amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
Major products formed from these reactions include phosphonic acid esters, phosphine derivatives, and various substituted pyridine compounds. These products have diverse applications in different fields.
Scientific Research Applications
(6-Methylpyridin-2-yl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatase enzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Methylpyridin-2-yl)phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate substrates. This inhibition can occur through competitive binding or by altering the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
(2-Pyridyl)phosphonic acid: Lacks the methyl group at the 6-position.
(6-Methylpyridin-2-yl)phosphinic acid: Contains a phosphinic acid group instead of a phosphonic acid group.
(6-Methylpyridin-2-yl)phosphate: Contains a phosphate group instead of a phosphonic acid group.
Uniqueness
The uniqueness of (6-Methylpyridin-2-yl)phosphonic acid lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the 6-position can influence the compound’s steric and electronic properties, making it a valuable compound for various applications.
Properties
CAS No. |
26384-88-3 |
|---|---|
Molecular Formula |
C6H8NO3P |
Molecular Weight |
173.11 g/mol |
IUPAC Name |
(6-methylpyridin-2-yl)phosphonic acid |
InChI |
InChI=1S/C6H8NO3P/c1-5-3-2-4-6(7-5)11(8,9)10/h2-4H,1H3,(H2,8,9,10) |
InChI Key |
HPVLXDLULZASMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


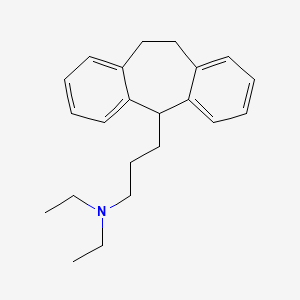
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
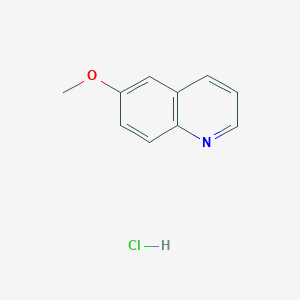
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
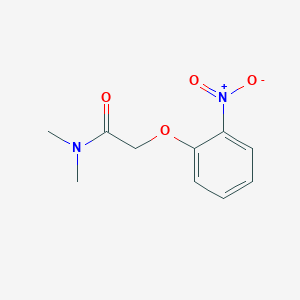
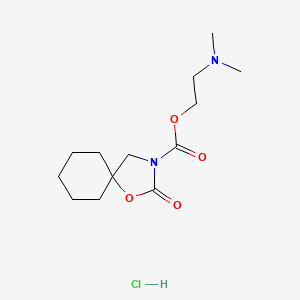
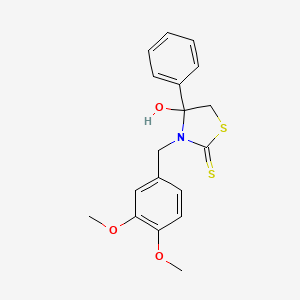
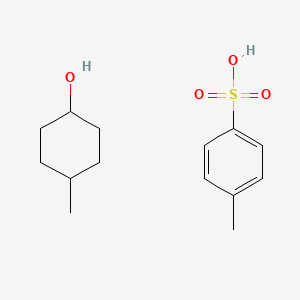
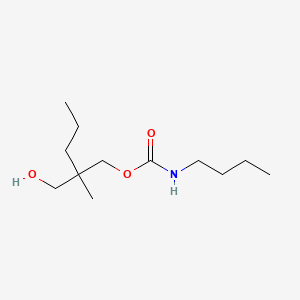
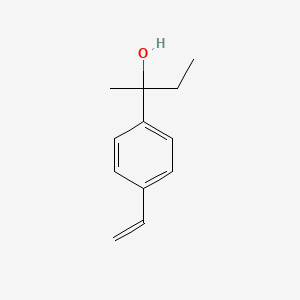
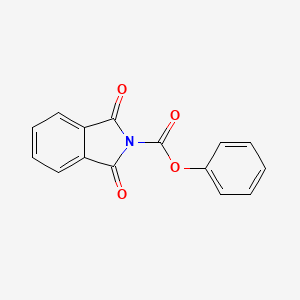
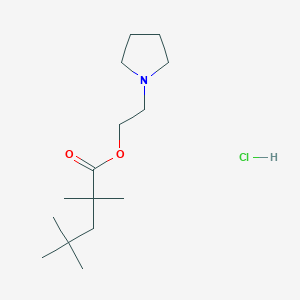
![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)
